molecular formula C10H8O2S2 B2754636 2-Hydroxy-1,2-di(thiophen-3-yl)ethanone CAS No. 40032-67-5

2-Hydroxy-1,2-di(thiophen-3-yl)ethanone

Cat. No.: B2754636
CAS No.: 40032-67-5
M. Wt: 224.29
InChI Key: SCZZSZQLTIZGQT-UHFFFAOYSA-N
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Description

2-Hydroxy-1,2-di(thiophen-3-yl)ethanone is an organic compound with the molecular formula C10H8O2S2 It is characterized by the presence of two thiophene rings attached to a central ethanone structure, with a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-1,2-di(thiophen-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carbaldehyde with a suitable reagent to form the desired product. The reaction typically requires a catalyst and specific reaction conditions, such as temperature and solvent, to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,2-di(thiophen-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-Hydroxy-1,2-di(thiophen-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: Used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Hydroxy-1,2-di(thiophen-3-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The hydroxyl and thiophene groups play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-1,2-di(thiophen-2-yl)ethanone
  • 2-Hydroxy-1,2-di(thiophen-4-yl)ethanone

Uniqueness

2-Hydroxy-1,2-di(thiophen-3-yl)ethanone is unique due to the specific positioning of the thiophene rings and the hydroxyl group, which influence its chemical reactivity and potential applications. Compared to its analogs, it may exhibit different electronic properties and reactivity patterns, making it suitable for specific research and industrial applications.

Properties

IUPAC Name

2-hydroxy-1,2-di(thiophen-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S2/c11-9(7-1-3-13-5-7)10(12)8-2-4-14-6-8/h1-6,9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZZSZQLTIZGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(=O)C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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